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molecular formula C8H17NO3S B8323030 2-(2',2'-Diethoxyethylthio)acetamide

2-(2',2'-Diethoxyethylthio)acetamide

Cat. No. B8323030
M. Wt: 207.29 g/mol
InChI Key: TVHDBNXUOLUDPA-UHFFFAOYSA-N
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Patent
US04372962

Procedure details

Sodium (0.878 g) was dissolved in absolute ethanol (150 ml) under an inert atmosphere. Thioglycolamide (3.47 g) (prepared as described by Sokol and Ritter, J.A.C.S. 70 3517 (1948)) was added and, when practically all the amide had dissolved, bromoacetaldehyde diethyl acetal (11.5 ml) was added. The mixture was heated at 60°-65° C. for 7 hours, cooled and filtered, and the filtrate evaporated under reduced pressure. The residue was dissolved in ethyl acetate (100 ml) and brine (50 ml), the layers separated and the brine extracted with ethyl acetate (50 ml). The combined ethyl acetate extracts were dried over Na2SO4 and evaporated under reduced pressure to yield an oil. Chromatography on silica (50 g), eluting with ethyl acetate/petrol, provided the title compound (6 g) as an oil. νmax (CHCl3) 3500, 3400 and 1690 cm-1 ; δ(CDCl3) 1.20 (6H, t, J 7 Hz, --CH2CH3 ), 2.80 (2H, d, J 5 Hz, >CHCH2S--), 3.25 (2H, s, --SCH2CO--), 3.58 (4H, 2q J 7 Hz, --OCH2CH3), 4.62 (1H, t, J 5 Hz, --CHCH2S--), 7.00 (2H, s, --CONH2); Found 207.0951 (M+) C8H17NO3S requires 207.0929.
Quantity
0.878 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.47 g
Type
reactant
Reaction Step Two
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.5 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[C:2]([NH2:6])(=[O:5])[CH2:3][SH:4].[CH2:7]([O:9][CH:10]([O:13][CH2:14][CH3:15])[CH2:11]Br)[CH3:8]>C(O)C>[CH2:7]([O:9][CH:10]([O:13][CH2:14][CH3:15])[CH2:11][S:4][CH2:3][C:2]([NH2:6])=[O:5])[CH3:8] |^1:0|

Inputs

Step One
Name
Quantity
0.878 g
Type
reactant
Smiles
[Na]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3.47 g
Type
reactant
Smiles
C(CS)(=O)N
Step Three
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
11.5 mL
Type
reactant
Smiles
C(C)OC(CBr)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 60°-65° C. for 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate (100 ml)
CUSTOM
Type
CUSTOM
Details
brine (50 ml), the layers separated
EXTRACTION
Type
EXTRACTION
Details
the brine extracted with ethyl acetate (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate extracts were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield an oil
WASH
Type
WASH
Details
Chromatography on silica (50 g), eluting with ethyl acetate/petrol

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CSCC(=O)N)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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